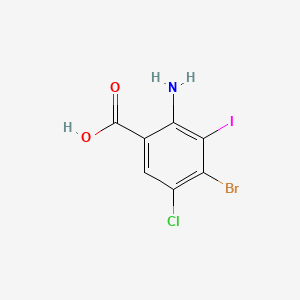![molecular formula C8H13N3O B13930314 2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine is a heterocyclic compound that features both pyrazole and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of a pyrazole derivative with an oxazole precursor under specific conditions that promote cyclization. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted methanamine derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole ring but differ in the fused ring system.
Oxazoles: Compounds with a similar oxazole ring but lacking the pyrazole moiety.
Pyrazolo[3,4-b]pyridines: Similar in structure but with a different arrangement of the fused rings.
Uniqueness
2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine is unique due to its combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance its reactivity and potential as a versatile scaffold in various applications.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
1-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H13N3O/c1-10(2)5-7-6-12-8-3-4-9-11(7)8/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
CWXZIFATQVZNRS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1COC2=CC=NN12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


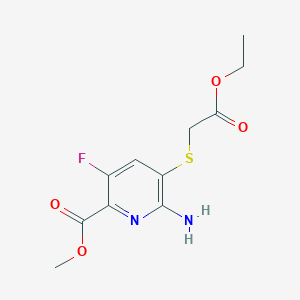
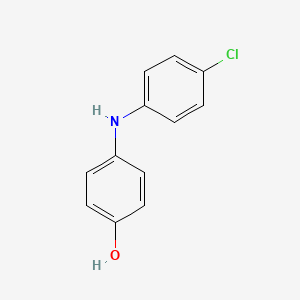
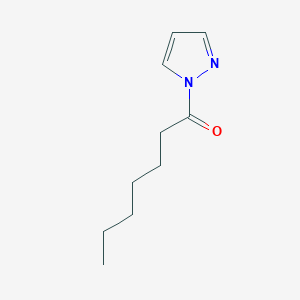
![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
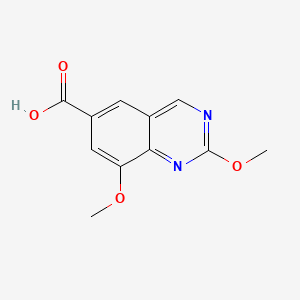
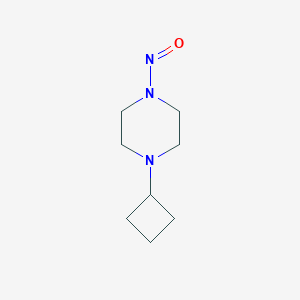
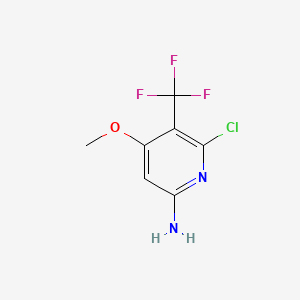
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
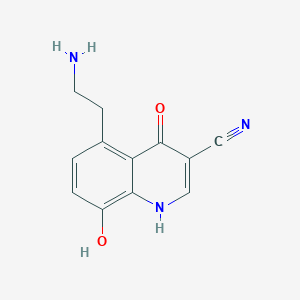
![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
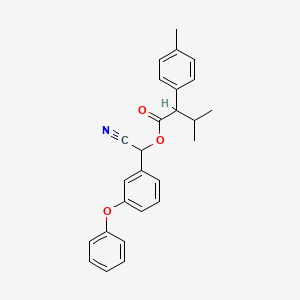

![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
